molecular formula C6H15O4P<br>(C2H5)3PO4<br>C6H15O4P B1681573 Triethylphosphate CAS No. 78-40-0

Triethylphosphate

Cat. No. B1681573
CAS RN: 78-40-0
M. Wt: 182.15 g/mol
InChI Key: DQWPFSLDHJDLRL-UHFFFAOYSA-N
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Description

Triethyl phosphate is an organic chemical compound with the formula (C2H5)3PO4 . It is a colorless liquid and is the triester of ethanol and phosphoric acid, also known as "phosphoric acid, triethyl ester" . Its primary uses are as an industrial catalyst (in acetic anhydride synthesis), a polymer resin modifier, and a plasticizer (e.g., for unsaturated polyesters) .


Synthesis Analysis

A preparation method of triethyl phosphate includes synthesizing phosphorous acid triethyl and synthesizing triethyl phosphate . The process involves the reaction between dehydrated alcohol and phosphorus trichloride, followed by the reaction of the resultant solution with oxygen . A high-temperature decomposition pathway during Triethyl phosphate pyrolysis has been proposed, which takes place via seven concerted elimination reactions .


Molecular Structure Analysis

Triethyl phosphate is an ester compound with the chemical formula (C2H5O)3PO . It consists of three ethyl groups (C2H5) attached to a central phosphorus atom, which is bonded to an oxygen atom .


Chemical Reactions Analysis

Triethyl phosphate undergoes high-temperature decomposition during pyrolysis via seven concerted elimination reactions . The kinetics of these reactions have been investigated computationally .


Physical And Chemical Properties Analysis

Triethyl phosphate is a colorless, corrosive liquid . It is combustible and slowly dissolves in water . It has a molar mass of 182.15 g/mol .

Scientific Research Applications

Combustion Kinetic Modeling

Triethyl phosphate has been studied for its decomposition pathways, especially in high-temperature environments. A study by Neupane et al. (2019) focused on the high-temperature decomposition pathway during TEP pyrolysis, which occurs via several concerted elimination reactions. Computational studies were conducted to investigate the kinetics of these reactions, providing insights into the decomposition mechanisms of TEP and its potential applications in understanding combustion processes (Neupane, Rahman, Masunov, & Vasu, 2019).

Environmental Impact and Regulation

TEP's presence in environmental samples, such as water reservoirs, has led to studies on its impact and the establishment of maximum permissible levels for safety. Research by Sakhnovskaia et al. (1991) presented data on the hygienic regulation of TEP in reservoir water, suggesting a maximum allowable concentration (MAC) based on comprehensive assessments of its effects on water quality and the environment (Sakhnovskaia, Manenko, Ivanova, Komissarova, & Iashchenko, 1991).

Microbial Response

The influence of TEP on microbial communities has also been a subject of research. Domingo, Berry, and Hazen (1997) evaluated the impact of TEP on landfill aquifer microbial activity using standard techniques and in situ hybridizations. Their study revealed that TEP could stimulate microbial degradation of aromatic compounds in phosphate-limited aquifers, indicating its potential role in bioremediation processes (Domingo, Berry, & Hazen, 1997).

Toxicity and Safety Studies

Concerning TEP's safety, Gumbmann, Gagné, and Williams (1968) conducted short-term toxicity studies on rats fed TEP in their diet. The study aimed to understand the toxicological effects of TEP at various concentrations and its potential impact on growth, reproduction, and various clinical factors. Such studies are crucial for establishing safe usage levels and understanding the health implications of TEP exposure (Gumbmann, Gagné, & Williams, 1968).

Safety And Hazards

Triethyl phosphate is harmful if swallowed and causes serious eye irritation . It is combustible at high temperatures, and heating to decomposition may release carbon dioxide, carbon monoxide, phosphorus oxides, and other potentially toxic fumes or gases .

Future Directions

Triethyl phosphate has been explored as a cost-effective nonflammable cosolvent to counter safety risks in lithium-ion batteries . It has also been used to fabricate highly porous PVDF hollow fiber membranes for membrane distillation . These studies suggest promising future directions for the use of Triethyl phosphate in various applications.

properties

IUPAC Name

triethyl phosphate
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InChI

InChI=1S/C6H15O4P/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3
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InChI Key

DQWPFSLDHJDLRL-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=O)(OCC)OCC
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Molecular Formula

C6H15O4P, Array
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DSSTOX Substance ID

DTXSID8026228
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Molecular Weight

182.15 g/mol
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Physical Description

Triethyl phosphate appears as a colorless, corrosive liquid. Combustible. Slowly dissolves in water and sinks in water. Severely irritates skin, eyes and mucous membranes., Liquid, Colorless liquid with a mild pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

419 to 421 °F at 760 mmHg ; 217 °F at 25 mmHg (NTP, 1992), 215.5 °C, 215 °C
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Flash Point

240 °F (NTP, 1992), 240 °F (115 °C) (Open cup), 116 °C o.c.
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Solubility

Soluble, slight decomposition (NTP, 1992), Soluble in diethyl ether, benzene; very soluble in ethanol; slightly soluble in chloroform, Soluble in most organic solvents, alcohol, ether., In water, 5.00X10+5 mg/L at 25 °C, Solubility in water: miscible
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Density

1.068 (USCG, 1999) - Denser than water; will sink, 1.0695 g/cu cm at 20 °C, Bulk density = 8.90 lb/gal at 20 °C. Combustible., Relative density (water = 1): 1.07
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Vapor Density

6.28 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.28 (Air= 1), Relative vapor density (air = 1): 6.3
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Vapor Pressure

1 mmHg at 103.3 °F (NTP, 1992), 0.39 [mmHg], 0.39 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 20
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Product Name

Triethyl phosphate

Color/Form

Liquid, Colorless, high-boiling liquid

CAS RN

78-40-0
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Melting Point

-69.5 °F (NTP, 1992), -56.4 °C, -57 °C
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Synthesis routes and methods

Procedure details

A solution of pyridine (16.1 L, 0.2 kmol) in acetonitrile (160 L) is cooled to −10° C. Ethyl chloroformate (19.1 L, 0.2 kmol) is added at such a rate that the temperature does not rise above 0° C. The suspension is then stirred at −10 to 0° C. for 2 hours to ensure complete N-acylation. The batch is cooled to −30° C., and triethyl phosphite (34.3 L, 0.2 kmol) is added at such a rate that the temperature does not rise above −20° C. (ranging from −30 to −20° C.). The solution is stirred in this range for 2 hours, and then warmed to ambient temperature over several hours (or overnight). The acetonitrile is stripped under Sihi vacuum to a temperature not exceeding 80° C. and the residual liquid is cooled to 30° C. Dichloromethane (140 L) is added, followed by a mixture of water (60 L) and concentrated HCl (10 L). The mixture is stirred at ambient temperature for 1 hour, and the lower organic phase is pumped to a separate vessel and washed with water (100 L). After pumping back to the original (water-washed) vessel, it is washed with 1% potassium carbonate solution and finally with water to neutrality. The dichloromethane is then stripped to leave crude (about 92% pure) diethyl N-ethoxycarbonyl-1,4-dihydropyridine-4-phosphonate containing about 5% 1,2-isomer and traces of triethyl phosphate (oxidation of corresponding phosphite). The yield is about 48.4 kg of a light yellow liquid which is stored under nitrogen because it is slightly unstable to air.
Quantity
16.1 L
Type
reactant
Reaction Step One
Quantity
160 L
Type
solvent
Reaction Step One
Quantity
19.1 L
Type
reactant
Reaction Step Two
Quantity
34.3 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
10 L
Type
reactant
Reaction Step Five
Name
Quantity
60 L
Type
solvent
Reaction Step Five
Quantity
140 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Triethylphosphate
Reactant of Route 2
Reactant of Route 2
Triethylphosphate
Reactant of Route 3
Reactant of Route 3
Triethylphosphate
Reactant of Route 4
Reactant of Route 4
Triethylphosphate
Reactant of Route 5
Reactant of Route 5
Triethylphosphate
Reactant of Route 6
Reactant of Route 6
Triethylphosphate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.